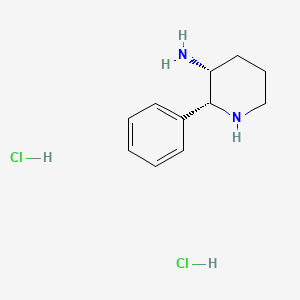
(R)-5-(methylsulfonyl)isoindoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methylsulfonyl group attached to an isoindoline ring. The presence of the chiral center makes it an important molecule for studying stereochemistry and its effects on biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid typically involves the following steps:
Formation of Isoindoline Ring: The isoindoline ring is formed through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to achieve the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chiral center allows for selective binding to these targets, influencing biological pathways and eliciting specific effects. The methylsulfonyl group can also participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
®-Isoindoline-1-carboxylic acid: Lacks the methylsulfonyl group, making it less versatile in certain reactions.
(S)-5-(methylsulfonyl)isoindoline-1-carboxylic acid: The enantiomer of the compound, with different stereochemical properties and potentially different biological activities.
®-2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid: Contains a tert-butoxycarbonyl group instead of a methylsulfonyl group, affecting its reactivity and applications.
Uniqueness
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid is unique due to the presence of both the chiral center and the methylsulfonyl group, which confer distinct chemical and biological properties. This combination allows for selective interactions and diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C10H11NO4S |
|---|---|
Peso molecular |
241.27 g/mol |
Nombre IUPAC |
(1R)-5-methylsulfonyl-2,3-dihydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO4S/c1-16(14,15)7-2-3-8-6(4-7)5-11-9(8)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13)/t9-/m1/s1 |
Clave InChI |
BAPXNVOUCFRNSO-SECBINFHSA-N |
SMILES isomérico |
CS(=O)(=O)C1=CC2=C(C=C1)[C@@H](NC2)C(=O)O |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C=C1)C(NC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B11756290.png)

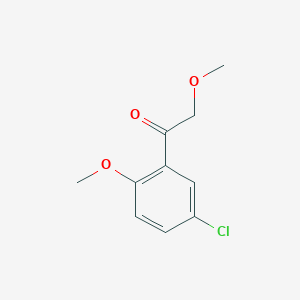
![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B11756331.png)
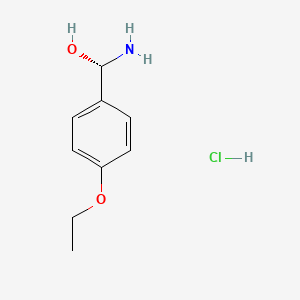
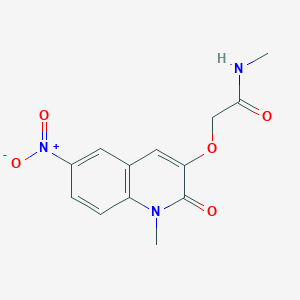
![Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11756355.png)
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B11756362.png)
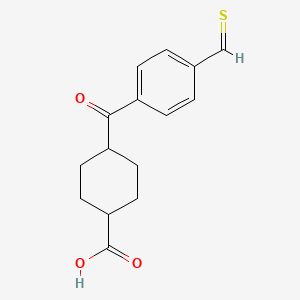
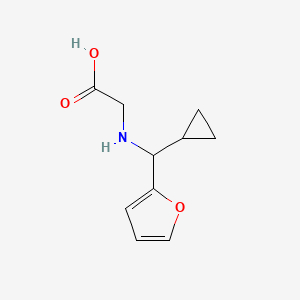
![[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)
